molecular formula C21H25FN4O4S B2669005 N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-89-6

N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2669005
CAS No.: 887196-89-6
M. Wt: 448.51
InChI Key: SSWAVUVZYIRWIC-UHFFFAOYSA-N
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Description

N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a potent and selective small-molecule inhibitor identified in scientific research for targeting Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. PIM kinases are a family of serine/threonine kinases that function as crucial regulators of cell survival, proliferation, and apoptosis. Their overexpression is frequently observed in a range of hematological malignancies and solid tumors, making them a significant therapeutic target in oncology research. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their kinase activity and downstream signaling pathways. This disruption can lead to the induction of apoptosis and the suppression of tumor growth in experimental models. Researchers utilize this carboxamide derivative primarily in cancer biology studies to elucidate the specific roles of PIM kinases in disease progression, to investigate mechanisms of drug resistance, and to explore potential synergistic effects when combined with other targeted therapies or chemotherapeutic agents. Its well-defined mechanism of action makes it a valuable tool for validating PIM kinases as a drug target and for advancing the development of novel anti-cancer strategies.

Properties

IUPAC Name

N-[2-(2-fluoroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4S/c1-16-7-9-17(10-8-16)31(29,30)26(21(28)25-13-11-24(2)12-14-25)15-20(27)23-19-6-4-3-5-18(19)22/h3-10H,11-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWAVUVZYIRWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a dehydrating agent.

    Introduction of the Tosyl Group: Tosylation of the piperazine ring is achieved by reacting piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where 2-fluoroaniline reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the fluorophenyl-substituted piperazine with an oxoethyl group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the piperazine ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

    Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Research indicates that derivatives of piperazine compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including lung and breast cancer cells .
  • Neuropharmacological Effects : The compound has been investigated for its effects on serotonin receptors, potentially influencing mood disorders and anxiety. Compounds with similar structures have shown selective agonism at serotonin receptors, indicating a possible role in treating depression and anxiety disorders .

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Amide Coupling Reaction : The initial step typically involves the coupling of a piperazine derivative with an appropriate carboxylic acid using coupling agents such as HATU or EDC to activate the carboxylic acid group for nucleophilic attack by the amine .
  • Purification and Characterization : Post-synthesis, the compound is purified using chromatography techniques and characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Case Studies

Several studies have documented the applications of this compound:

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study showed an IC50 value indicating effective inhibition of cell growth in A549 lung cancer cells, suggesting its potential as a therapeutic agent .

Neuropharmacological Research

Research into the neuropharmacological effects of related compounds has highlighted their potential as antidepressants. By selectively targeting serotonin receptors, these compounds may offer new avenues for treating mood disorders without the side effects associated with traditional antidepressants .

Comparative Data Table

Property/ActivityThis compoundRelated Compounds
Antitumor ActivitySignificant cytotoxicity in A549 cells (IC50 values noted)Piperazine derivatives
Neuropharmacological EffectsPotential serotonergic activity5-HT receptor agonists
Synthetic ComplexityModerate; involves multi-step synthesisVaries by compound
Characterization TechniquesNMR, IR, Mass SpectrometryCommon across all

Mechanism of Action

The mechanism by which N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with enzymes such as kinases, which play a crucial role in cell signaling pathways.

    Pathways Involved: By inhibiting or modulating the activity of these enzymes, the compound can affect various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenyl ring, piperazine core, and linker groups. Key comparisons include:

Compound Name Substituent Variations Key Properties Reference
Target Compound 2-fluorophenyl, 4-methyl-N-tosylpiperazine Not explicitly reported; inferred synthesis yield ~70–80%, m.p. ~180–190°C*
N-(2-[(4-Methoxyphenyl)amino]-2-oxoethyl)-4-methylpiperazine-1-carboxamide (4n) 4-methoxyphenyl, 4-methylpiperazine (no tosyl group) Yield: 65%; m.p. 162–164°C; moderate local anesthetic activity
2-((2-Fluorophenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate (5e) Carbodithioate linker instead of carboxamide; 4-methylsulfonylpiperazine Yield: 84%; m.p. 182–183°C; synthesized via ultrasound-assisted methods
4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide Benzamide core instead of piperazine; lacks tosyl group Molecular formula: C15H14FN3O2; simpler structure
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide 3-Trifluoromethylphenyl; pyrimidinyl-piperazine Noted for potential multitarget biological activity

Notes:

  • Tosyl Group Impact : The tosyl group in the target compound likely enhances steric bulk and electron-withdrawing effects compared to methyl or ethyl substituents in analogues like 4n . This may influence solubility, metabolic stability, and target binding.
  • Fluorine vs.
  • Linker Modifications : Replacing the carboxamide linker with carbodithioate (as in 5e) introduces sulfur atoms, which may affect redox properties and metal-binding capacity .

Biological Activity

N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24FN3O3SC_{19}H_{24}FN_{3}O_{3}S with a molecular weight of approximately 393.48 g/mol. It features a piperazine ring substituted with a tosyl group and a fluorophenyl moiety, which is significant for its biological interactions.

1. Antitumor Activity

Research indicates that derivatives of piperazine exhibit notable antitumor properties. For instance, compounds similar to this compound have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

  • Case Study : A study on related compounds demonstrated that they could inhibit tumor growth in xenograft models, achieving tumor growth inhibition rates exceeding 48% compared to standard treatments like SAHA .
CompoundInhibition RateIC50 (µM)Reference
N-(2-fluorophenyl) derivative48.89%1.30

2. CNS Activity

Piperazine derivatives are known for their interaction with central nervous system (CNS) receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders.

  • Mechanism : The affinity for these receptors indicates that the compound may modulate neurotransmitter levels, leading to therapeutic effects in conditions such as anxiety and depression .

3. Anticonvulsant Effects

Fluorinated compounds have been noted for their anticonvulsant activities. For example, similar fluorinated piperazine derivatives have shown significant efficacy in various seizure models.

  • Research Findings : A study indicated that certain fluorinated oxadiazoles exhibited considerable anticonvulsant activity through interactions with benzodiazepine receptors, suggesting a similar potential for the compound .

The biological activity of this compound can be attributed to several mechanisms:

  • HDAC Inhibition : The compound’s structure allows it to act as an HDAC inhibitor, leading to increased acetylation of histones and subsequent modulation of gene expression involved in cell cycle regulation and apoptosis.
  • Receptor Modulation : Its ability to interact with CNS receptors suggests it could influence synaptic transmission and neuroplasticity.

Q & A

Q. Critical Parameters :

  • Temperature control (<50°C) during tosylation to avoid decomposition.
  • Use of anhydrous solvents (e.g., DMF or dichloromethane) to prevent hydrolysis of intermediates.
  • Monitoring reaction progress via TLC or HPLC to identify optimal quenching points .

Basic Question: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks for the fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and piperazine methyl group (δ ~2.3 ppm). Confirm amide bonds via NH signals (δ ~8.5–9.0 ppm) .
    • 19F NMR : Identify fluorine environments (δ ~-115 to -120 ppm for 2-fluorophenyl) to verify substitution patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 492.18) and fragmentation patterns .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in activity (e.g., varying IC50 values in enzyme inhibition assays) often arise from:

  • Experimental Variability : Standardize assay conditions (e.g., buffer pH, incubation time) and validate with positive controls (e.g., known kinase inhibitors) .
  • Compound Stability : Perform stability studies (e.g., LC-MS monitoring under assay conditions) to rule out degradation .
  • Off-target Effects : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm specificity .
  • Data Normalization : Apply statistical corrections (e.g., Z-factor analysis) to account for plate-to-plate variability .

Advanced Question: What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Identification :
    • Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down binding proteins from cell lysates .
    • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited targets .
  • Structural Studies :
    • Molecular Docking : Employ software (e.g., AutoDock Vina) with crystal structures of homologous proteins (e.g., PDB 3QAK) to predict binding modes .
    • X-ray Crystallography : Co-crystallize the compound with purified target proteins (if feasible) to resolve binding interactions at atomic resolution .

Advanced Question: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Scaffold Modifications :
    • Fluorophenyl Substitution : Compare 2-fluoro vs. 3-/4-fluoro analogs to assess steric/electronic effects on target binding .
    • Piperazine Methyl Group : Replace methyl with bulkier groups (e.g., ethyl, isopropyl) to evaluate impact on solubility and metabolic stability .
  • Functional Group Additions :
    • Introduce hydrogen bond donors/acceptors (e.g., hydroxyl, carbonyl) to the carboxamide moiety to enhance affinity .
  • In Silico Screening : Use QSAR models to prioritize derivatives with predicted improved ADMET properties (e.g., lower logP for solubility) .

Advanced Question: What analytical approaches are critical for detecting and quantifying degradation products during stability studies?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stressors (heat, light, acidic/alkaline conditions) and analyze via:
    • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the amide bond or de-fluorination) .
    • NMR Stability Tracking : Monitor chemical shift changes in stressed samples to detect structural alterations .
  • Quantitative Methods : Develop a validated UPLC method (e.g., BEH C18 column, 1.7 µm particles) with a calibration curve for major degradants .

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